molecular formula C10H14BrNO B1523339 3-Bromo-2-(pentyloxy)pyridine CAS No. 1247796-74-2

3-Bromo-2-(pentyloxy)pyridine

Cat. No. B1523339
M. Wt: 244.13 g/mol
InChI Key: HEISFCBCEGNSQR-UHFFFAOYSA-N
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Description

“3-Bromo-2-(pentyloxy)pyridine” is a chemical compound with the CAS Number: 1247796-74-2 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 3-bromo-2-(pentyloxy)pyridine . The InChI code for this compound is 1S/C10H14BrNO/c1-2-3-4-8-13-10-9(11)6-5-7-12-10/h5-7H,2-4,8H2,1H3 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(pentyloxy)pyridine” has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

“3-Bromo-2-(pentyloxy)pyridine” is a liquid at room temperature .

Scientific Research Applications

Catalysis and Surface Acid Sites

  • Pyridine derivatives are pivotal in generating Brønsted and Lewis acid sites on silica surfaces when doped with various cations. These acid sites are crucial for catalysis, suggesting that "3-Bromo-2-(pentyloxy)pyridine" could be used in similar catalytic processes or surface modification techniques (Connell & Dumesic, 1987).

Organic Synthesis

  • Pyridine compounds serve as key intermediates in fully regiocontrolled polyarylation processes. This includes the synthesis of complex organic molecules with potential applications in developing new materials or chemical probes, indicating that "3-Bromo-2-(pentyloxy)pyridine" could be instrumental in synthesizing novel organic compounds (Doebelin et al., 2014).

Material Science

  • Pyridine derivatives are used in creating hyperbranched polymers and materials with unique electrochemical and photophysical properties. This suggests potential applications of "3-Bromo-2-(pentyloxy)pyridine" in material science, particularly in developing new polymeric materials or as building blocks for complex molecular architectures (Monmoton et al., 2008).

Probing Surface Acidity

  • Studies on pyridine adsorption on various surfaces provide insights into the acidic properties of materials, which is essential in catalysis and material science. This hints at the potential use of "3-Bromo-2-(pentyloxy)pyridine" in similar analytical applications to study surface acidity and catalytic properties of materials (Barzetti et al., 1996).

Safety And Hazards

“3-Bromo-2-(pentyloxy)pyridine” is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-2-pentoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-3-4-8-13-10-9(11)6-5-7-12-10/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISFCBCEGNSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(pentyloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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